1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride
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Overview
Description
1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride can be synthesized through the cyclization of methyl a-chloronicotinate with hydrazine . The reaction typically involves the following steps:
Preparation of Methyl a-Chloronicotinate: This intermediate is synthesized by reacting nicotinic acid with thionyl chloride in the presence of methanol.
Cyclization with Hydrazine: The methyl a-chloronicotinate is then treated with hydrazine hydrate under reflux conditions to form the desired pyrazolopyridine structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide (MnO2) in toluene.
Reduction: Hydrogen gas with palladium on carbon (Pd/C).
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of oxidized derivatives with potential changes in the functional groups.
Reduction: Formation of reduced derivatives, often leading to the removal of oxygen-containing groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms in the rings.
Pyrazolo[3,4-d]pyrimidines: These compounds have an additional nitrogen atom in the pyridine ring, which can alter their chemical and biological properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have a triazole ring fused to the pyrazolopyridine structure, providing unique properties and applications.
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
3268-69-7 |
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Molecular Formula |
C6H6ClN3O |
Molecular Weight |
171.58 g/mol |
IUPAC Name |
1,2-dihydropyrazolo[4,3-c]pyridin-3-one;hydrochloride |
InChI |
InChI=1S/C6H5N3O.ClH/c10-6-4-3-7-2-1-5(4)8-9-6;/h1-3H,(H2,8,9,10);1H |
InChI Key |
FMQQZNFXMOYPIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1NNC2=O.Cl |
Origin of Product |
United States |
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